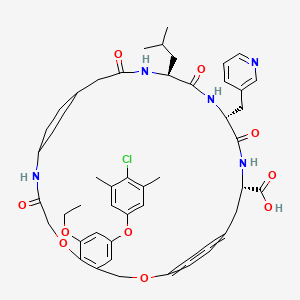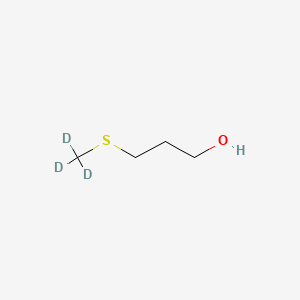
Methionol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methionol-d3, also known as 3-Hydroxypropyl methyl sulfide-d3, is a deuterated analog of methionol (3-methylthio-1-propanol). It is a volatile sulfur-containing alcohol that plays a significant role in the flavor profile of various food products. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methionol-d3 can be synthesized through the bioconversion of L-methionine by microorganisms such as Saccharomyces cerevisiae. The process involves the catabolism of L-methionine, which is supplemented in the fermentation medium. Optimal conditions for methionol production include a concentration of 0.30% (w/v) L-methionine, 0.10% (w/v) yeast extract, and zero level of diammonium phosphate .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale fermentation processes. The bioproduction method involves the use of genetically engineered yeast strains that overexpress specific genes such as ARO8 and ARO10, which are involved in the Ehrlich pathway. This method has been shown to significantly enhance methionol production, achieving yields of up to 3.24 g/L .
Analyse Chemischer Reaktionen
Types of Reactions
Methionol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methionol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfur-containing drugs.
Industry: Applied in the flavor and fragrance industry to study the impact of sulfur compounds on food aroma
Wirkmechanismus
Methionol-d3 exerts its effects through its involvement in metabolic pathways. The deuterium labeling allows for precise tracking of its metabolic fate. In biological systems, this compound is metabolized via the Ehrlich pathway, where it undergoes transamination and decarboxylation reactions catalyzed by enzymes such as aminotransferase and decarboxylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methionol (3-methylthio-1-propanol)
- 3-Hydroxypropyl methyl sulfide
- 3-Methylmercapto-1-propanol
Uniqueness
Methionol-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with high precision, as deuterium provides a distinct mass difference that can be easily detected using mass spectrometry .
Eigenschaften
Molekularformel |
C4H10OS |
|---|---|
Molekulargewicht |
109.21 g/mol |
IUPAC-Name |
3-(trideuteriomethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
InChI-Schlüssel |
CZUGFKJYCPYHHV-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SCCCO |
Kanonische SMILES |
CSCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


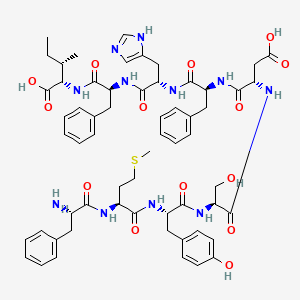
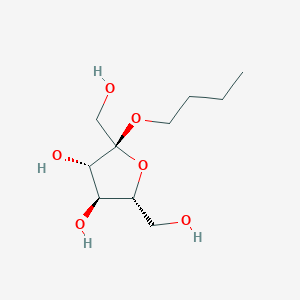

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)


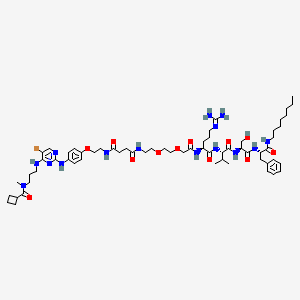
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
